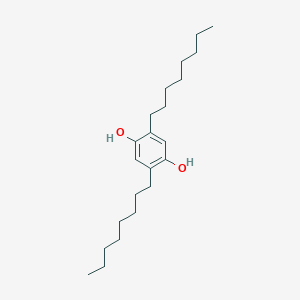

1,4-Benzenediol, 2,5-dioctyl-

Description

Contextualization within the Hydroquinone (B1673460) Derivative Class

1,4-Benzenediol, 2,5-dioctyl- belongs to the broader class of organic compounds known as hydroquinones. lookchem.com Hydroquinone, or 1,4-Benzenediol, is an aromatic compound characterized by a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at the para positions (1 and 4). atamankimya.comwikipedia.org This fundamental structure imparts antioxidant properties, as the hydroxyl groups can donate hydrogen atoms to neutralize free radicals. ontosight.ai

Derivatives of hydroquinone are formed by substituting one or more hydrogen atoms on the benzene ring with other functional groups. In the case of 1,4-Benzenediol, 2,5-dioctyl-, two octyl groups (C8H17) are attached to the 2 and 5 positions of the hydroquinone backbone. ontosight.ai This substitution significantly influences the molecule's physical and chemical properties, such as its solubility and reactivity. Other examples of hydroquinone derivatives include compounds with different alkyl or other functional group substitutions, such as 2,5-di-tert-butylhydroquinone (B1670977) and 2,5-dichlorohydroquinone. nist.govepo.org The nature of these substituents tailors the properties of the hydroquinone derivative for specific applications. ontosight.ai

Structural Characteristics and Nomenclature of the Compound

The systematic IUPAC name for this compound is 2,5-dioctylbenzene-1,4-diol. nih.gov This name precisely describes its molecular structure: a central benzene ring with hydroxyl groups at positions 1 and 4, and two octyl chains at positions 2 and 5. The presence of the long alkyl chains makes the molecule largely nonpolar, affecting its solubility in various solvents.

The compound is a solid at room temperature and has a boiling point of approximately 473.5°C at 760 mmHg and a flash point of 203.5°C. lookchem.comchemical-suppliers.eu Its molecular formula is C22H38O2, and it has a molecular weight of 334.5 g/mol . nih.gov

Interactive Data Table: Compound Properties

| Property | Value |

| IUPAC Name | 2,5-dioctylbenzene-1,4-diol nih.gov |

| Synonyms | 2,5-dioctylhydroquinone, 1,4-Benzenediol, 2,5-dioctyl- nih.gov |

| CAS Number | 10551-36-7 nih.gov |

| Molecular Formula | C22H38O2 nih.gov |

| Molecular Weight | 334.5 g/mol nih.gov |

| Boiling Point | 473.5°C at 760mmHg lookchem.comchemical-suppliers.eu |

| Flash Point | 203.5°C lookchem.com |

| Density | 0.955 g/cm³ lookchem.com |

Significance in Contemporary Organic Chemistry and Materials Science

The unique structure of 1,4-Benzenediol, 2,5-dioctyl- underpins its importance in several areas of modern science. Its primary role stems from its antioxidant capabilities, a direct consequence of the hydroquinone moiety. ontosight.ai

In materials science , this compound is utilized as a stabilizer and antioxidant for polymers and plastics. ontosight.ailookchem.com The long octyl chains enhance its compatibility with and dispersion within polymer matrices. By scavenging free radicals, it helps to prevent the oxidative degradation of these materials, thereby extending their lifespan and maintaining their physical properties. ontosight.ai

In organic chemistry , 2,5-dioctylhydroquinone serves as a versatile intermediate in the synthesis of more complex molecules. The hydroxyl groups can undergo various reactions, such as etherification and esterification, allowing for the creation of new derivatives with tailored properties. Its antioxidant nature also makes it a useful additive in certain chemical formulations to prevent unwanted side reactions.

The study of such substituted hydroquinones continues to be an active area of research, with potential applications in fields ranging from advanced polymers to specialty chemicals. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2,5-dioctylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18,23-24H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLXDGDLLZYJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1O)CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065122 | |

| Record name | 1,4-Benzenediol, 2,5-dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-36-7 | |

| Record name | 2,5-Dioctyl-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10551-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioctyl-1,4-benzenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, 2,5-dioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, 2,5-dioctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioctylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIOCTYL-1,4-BENZENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1NV6XM3CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Benzenediol, 2,5 Dioctyl

Established Synthetic Pathways for 2,5-Dialkyl-1,4-Benzenediols

The synthesis of 2,5-dialkyl-1,4-benzenediols, also known as 2,5-dialkylhydroquinones, is foundational to accessing the target compound, 1,4-Benzenediol, 2,5-dioctyl-. These methods primarily involve the functionalization of a pre-existing hydroquinone (B1673460) core or the construction of the aromatic ring from acyclic or non-aromatic precursors.

Alkylation Strategies for Hydroquinone Core Functionalization

Direct alkylation of the hydroquinone ring is a common and powerful method for introducing alkyl substituents. The Friedel-Crafts alkylation is a classic example of electrophilic aromatic substitution used for this purpose. mt.com This reaction typically involves an alkyl halide (e.g., 1-chlorooctane) or an alkene (e.g., 1-octene) reacting with hydroquinone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comnih.gov

The mechanism proceeds in several steps. First, the Lewis acid catalyst reacts with the alkylating agent to form a carbocation or a related electrophilic species. mt.com This electrophile then attacks the electron-rich hydroquinone ring, forming a non-aromatic intermediate. mt.com Subsequent deprotonation restores the aromaticity of the ring and regenerates the catalyst. mt.com

However, Friedel-Crafts alkylation has notable limitations. The introduction of an alkyl group activates the ring, making the product more reactive than the starting material, which can lead to polyalkylation. youtube.com Additionally, the carbocation intermediate is susceptible to rearrangement, which can result in the formation of isomeric products. youtube.com To circumvent these issues, Friedel-Crafts acylation is often employed as an alternative. This method introduces an acyl group, which is deactivating and prevents multiple substitutions. youtube.com The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.

| Alkylation Method | Typical Reagents | Catalyst | Key Features |

| Friedel-Crafts Alkylation | Alkyl halide, Alkene | Lewis Acid (e.g., AlCl₃) | Direct alkylation; Prone to polyalkylation and carbocation rearrangement. youtube.com |

| Friedel-Crafts Acylation | Acyl halide, Acid anhydride (B1165640) | Lewis Acid (e.g., AlCl₃) | Introduces a deactivating acyl group, preventing polyalkylation; Requires a subsequent reduction step. youtube.com |

Synthesis from Non-Aromatic Precursors (e.g., Cyclohexanedione Derivatives)

An alternative to functionalizing an existing aromatic ring is to construct the 2,5-dialkyl-1,4-benzenediol from non-aromatic starting materials. For instance, derivatives of 1,4-cyclohexanedione (B43130) can serve as precursors. A notable example is the conversion of the bio-based platform chemical 2,5-hexanedione (B30556) into methylcyclopentadiene (B1197316) through a three-step process involving intramolecular aldol (B89426) condensation, hydrogenation, and dehydration. While not directly yielding a benzenediol, this illustrates the strategy of building cyclic systems from acyclic precursors. More direct approaches can involve the aromatization of substituted cyclohexanedione derivatives through dehydrogenation or other oxidation reactions, installing the desired alkyl groups before the final aromatization step.

Regioselective Functionalization Approaches

Controlling the position of substitution on the hydroquinone ring is crucial for the specific synthesis of 2,5-disubstituted isomers. Regioselectivity can be challenging due to the activating nature of the hydroxyl groups. One strategy involves the use of blocking groups to direct incoming substituents to the desired positions. Another approach is the Thiele-Winter acetoxylation of 1,4-benzoquinones, which involves reacting the quinone with acetic anhydride and an acid catalyst to form a triacetoxy derivative. mdpi.comresearchgate.net This intermediate can then be hydrolyzed and oxidized to yield substituted hydroxyquinones, providing a pathway to regioselectively functionalized products. mdpi.com Recent developments have also focused on copper-catalyzed cyclization reactions of terminal alkynes and selenium to produce 2,5-disubstituted selenophenes with excellent regioselectivity, showcasing advanced methods for achieving specific substitution patterns in five-membered rings which can be conceptually applied to other systems. rsc.org

Advanced Synthesis of 1,4-Benzenediol, 2,5-dioctyl- and its Extended Architectures

Building upon established methods, advanced synthetic techniques offer improved efficiency, sustainability, and control for producing 1,4-Benzenediol, 2,5-dioctyl- and more complex related structures.

Electrochemical Synthesis of Substituted Benzenediols

Electrochemical synthesis has emerged as a green and efficient alternative to conventional methods for preparing quinones and hydroquinones. acs.orgscribd.com These methods avoid the need for chemical oxidants or reducing agents by using electrical current to drive redox reactions. researchgate.net

The general approach involves the electrochemical oxidation of a precursor, such as a phenol (B47542), to generate a p-benzoquinone. academie-sciences.fr This electrogenerated quinone can then react with a nucleophile in a Michael-type addition reaction. academie-sciences.fr For the synthesis of alkyl-substituted benzenediols, the process can be designed to introduce the desired functional groups. While direct electrochemical alkylation is complex, electrochemical methods are highly effective for synthesizing substituted quinones which can then be reduced to the corresponding hydroquinones. acs.orgresearchgate.net The main challenge in the direct electrosynthesis of hydroquinones is that their oxidation potential is often lower than that of the starting materials, leading to the formation of the quinone as the final product. acs.org Recent strategies have employed ex-cell oxidizers or biphasic systems to overcome this limitation and access hydroquinones directly. acs.orgscribd.com

| Electrochemical Approach | Principle | Key Advantage |

| Oxidation of Phenols | Anodic oxidation of phenol precursors to form quinones, followed by chemical reduction. | Avoids stoichiometric chemical oxidants. researchgate.net |

| Michael Addition | Electrogeneration of a quinone followed by reaction with a nucleophile. academie-sciences.fr | Allows for the introduction of various substituents. |

| Ex-cell Oxidation | Use of an electrochemically generated green oxidizer (e.g., peroxodicarbonate) to chemically convert precursors to hydroquinones. acs.org | Overcomes potential-related limitations of direct hydroquinone synthesis. |

Multi-step Organic Synthesis Involving Octyl Group Introduction

A specific, targeted synthesis of 1,4-Benzenediol, 2,5-dioctyl- would likely involve a multi-step sequence to ensure the correct placement of the two octyl groups and avoid side reactions. A plausible and controlled route would be a double Friedel-Crafts acylation of hydroquinone with octanoyl chloride.

The reaction sequence would be as follows:

Protection of Hydroxyl Groups: The two hydroxyl groups of hydroquinone are first protected, for example, as methyl ethers, to form 1,4-dimethoxybenzene (B90301). This prevents side reactions at the hydroxyl groups and moderates the ring's reactivity.

Friedel-Crafts Acylation: The 1,4-dimethoxybenzene undergoes Friedel-Crafts acylation with octanoyl chloride and a Lewis acid catalyst like AlCl₃. The methoxy (B1213986) groups are ortho-, para-directing, guiding the acylation to the 2 and 5 positions. By using at least two equivalents of the acylating agent, 2,5-dioctanoyl-1,4-dimethoxybenzene is formed.

Reduction of Ketones: The two ketone functionalities are reduced to methylene (B1212753) (CH₂) groups. The Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and HCl) reduction is suitable for this transformation, yielding 2,5-dioctyl-1,4-dimethoxybenzene.

Deprotection: Finally, the methyl protecting groups are cleaved using a reagent such as boron tribromide (BBr₃) or hydrobromic acid (HBr) to reveal the hydroxyl groups, affording the target molecule, 1,4-Benzenediol, 2,5-dioctyl-.

This multi-step approach, while longer than direct alkylation, provides superior control over the final structure, preventing rearrangements and poly-substitution, which is crucial for synthesizing a well-defined product. nih.govsyrris.jp

Formation of Dioctyloxy-Substituted π-Conjugated Systems

Derivatives of 1,4-Benzenediol, 2,5-dioctyl-, specifically 1,4-dialkoxy-2,5-dioctylbenzenes, are valuable monomers for the synthesis of π-conjugated polymers. These polymers, such as poly(p-phenylene vinylene) (PPV) and poly(p-phenylene) (PPP) derivatives, are of great interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of these polymers often involves the O-alkylation of 1,4-Benzenediol, 2,5-dioctyl- to introduce solubilizing alkoxy groups, followed by polymerization. For instance, the resulting 1,4-bis(alkoxy)-2,5-dioctylbenzene monomers can undergo polymerization reactions like the Gilch or Heck coupling to form high molecular weight PPV derivatives. The long octyl and alkoxy side chains enhance the solubility of the resulting polymers, facilitating their processing from solution.

Reaction Mechanisms Associated with 1,4-Benzenediol, 2,5-dioctyl-

The chemical reactivity of 1,4-Benzenediol, 2,5-dioctyl- is primarily dictated by the hydroquinone core and the activating long-chain alkyl substituents.

Oxidation Mechanisms and Quinone Formation

One of the most characteristic reactions of hydroquinones is their oxidation to the corresponding quinones. In the case of 1,4-Benzenediol, 2,5-dioctyl-, oxidation leads to the formation of 2,5-dioctyl-1,4-benzoquinone. This transformation involves the removal of two protons and two electrons from the hydroquinone.

The oxidation can be initiated by a variety of oxidizing agents, such as potassium dichromate in sulfuric acid, silver oxide, or even air under certain conditions. The mechanism typically proceeds through a semiquinone radical intermediate. The initial step is the one-electron oxidation of the hydroquinone to form a semiquinone radical anion. A second one-electron oxidation then generates the final quinone product. The presence of the electron-donating octyl groups facilitates this oxidation process by increasing the electron density of the benzene (B151609) ring.

Table 1: Oxidation of 1,4-Benzenediol, 2,5-dioctyl-

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| 1,4-Benzenediol, 2,5-dioctyl- | K₂Cr₂O₇ / H₂SO₄ | 2,5-dioctyl-1,4-benzoquinone |

| 1,4-Benzenediol, 2,5-dioctyl- | Ag₂O | 2,5-dioctyl-1,4-benzoquinone |

| 1,4-Benzenediol, 2,5-dioctyl- | Air (O₂) | 2,5-dioctyl-1,4-benzoquinone |

O-Alkylation and Etherification Pathways

The hydroxyl groups of 1,4-Benzenediol, 2,5-dioctyl- can undergo O-alkylation or etherification reactions to form the corresponding ethers. This is a crucial step in the synthesis of monomers for π-conjugated polymers, as mentioned earlier. The Williamson ether synthesis is a common method employed for this transformation, where the hydroquinone is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide.

Controlling the degree of alkylation can be challenging. Due to the presence of two hydroxyl groups, a mixture of mono- and di-alkylated products can be formed. To achieve selective dialkylation, a stoichiometric amount of a strong base and an excess of the alkylating agent are typically used.

Electrophilic Aromatic Substitution on the Benzenediol Core

The benzene ring of 1,4-Benzenediol, 2,5-dioctyl- is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two hydroxyl groups and the two octyl groups. These substituents direct incoming electrophiles to the vacant positions on the ring (positions 3 and 6).

Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be carried out on this substrate. For example, bromination with bromine in a suitable solvent would be expected to readily occur at the 3 and 6 positions to yield 3,6-dibromo-2,5-dioctyl-1,4-benzenediol. The reaction proceeds via the typical mechanism for electrophilic aromatic substitution, involving the formation of a sigma complex (arenium ion) intermediate, which is stabilized by the electron-donating substituents.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Expected Product |

|---|---|---|

| Bromination | Br₂ | 3,6-dibromo-2,5-dioctyl-1,4-benzenediol |

| Nitration | HNO₃ / H₂SO₄ | 3,6-dinitro-2,5-dioctyl-1,4-benzenediol |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-acyl-2,5-dioctyl-1,4-benzenediol |

Deborylative Hydroxylation Processes (if applicable)

Deborylative hydroxylation is a modern synthetic method for the formation of phenols from arylboronic acids or their esters. While this process is not directly applicable to the transformation of 1,4-Benzenediol, 2,5-dioctyl-, it represents a potential synthetic route to this compound or its precursors.

For instance, a suitably substituted diborylated benzene derivative could be synthesized and then subjected to a double deborylative hydroxylation to introduce the two hydroxyl groups, yielding the 1,4-benzenediol core. This approach could offer an alternative to the direct alkylation of hydroquinone, potentially providing better control over the regiochemistry of the substitution pattern. The mechanism involves the oxidation of the carbon-boron bond, often with reagents like hydrogen peroxide, to form a carbon-oxygen bond.

Advanced Spectroscopic and Chromatographic Characterization of 1,4 Benzenediol, 2,5 Dioctyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,4-Benzenediol, 2,5-dioctyl-, ¹H NMR and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of its atomic connectivity.

The ¹H NMR spectrum of 1,4-Benzenediol, 2,5-dioctyl- is expected to show distinct signals corresponding to the aromatic, hydroxyl, and aliphatic protons. The symmetry of the molecule simplifies the spectrum. The two protons on the benzene (B151609) ring are chemically equivalent, as are the two hydroxyl groups and the two octyl chains.

Expected ¹H NMR Chemical Shifts:

Aromatic Protons (Ar-H): A singlet in the region of 6.6-6.8 ppm, corresponding to the two equivalent protons on the benzene ring.

Hydroxyl Protons (-OH): A broad singlet, typically around 4.5-5.5 ppm, which can vary with concentration and solvent.

Methylene (B1212753) Protons adjacent to the ring (α-CH₂): A triplet around 2.5-2.7 ppm, coupled to the adjacent methylene group.

Aliphatic Methylene Protons (-(CH₂)₆-): A broad multiplet in the 1.2-1.6 ppm range, representing the bulk of the octyl chains.

Terminal Methyl Protons (-CH₃): A triplet at approximately 0.8-0.9 ppm, characteristic of the end of the alkyl chain.

The ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's symmetry, only 11 unique carbon signals are expected (4 for the aromatic core and 7 for the octyl chain, as the C8 methyl carbon is distinct).

| Predicted ¹³C NMR Spectral Data | |

|---|---|

| Carbon Atom | Expected Chemical Shift (δ) in ppm |

| Aromatic C-OH | 148-152 |

| Aromatic C-Alkyl | 128-132 |

| Aromatic C-H | 115-120 |

| α-CH₂ | 28-32 |

| -(CH₂)₆- | 22-33 |

| -CH₃ | 13-15 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, confirming the coupling within the octyl chains (e.g., between the terminal -CH₃ and its adjacent -CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. A key correlation would be observed between the α-CH₂ protons of the octyl chain and the aromatic carbons (both the C-Alkyl and C-H carbons), definitively linking the alkyl substituents to the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of 1,4-Benzenediol, 2,5-dioctyl- and confirming its identity. A pure sample would exhibit a single peak in the gas chromatogram. The mass spectrum associated with this peak would show the molecular ion (M⁺) and characteristic fragment ions. The electron ionization (EI) mass spectrum would likely display a prominent molecular ion peak and fragments corresponding to the loss of alkyl chains.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The monoisotopic mass of 1,4-Benzenediol, 2,5-dioctyl- (C₂₂H₃₈O₂) is 334.2872 g/mol . epa.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

| Mass Spectrometry Data | |

|---|---|

| Parameter | Value |

| Molecular Formula | C₂₂H₃₈O₂ |

| Average Mass | 334.544 g/mol epa.gov |

| Monoisotopic Mass | 334.28718 g/mol epa.gov |

| Primary Fragmentation Pattern | Benzylic cleavage (loss of alkyl fragments) |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR spectrum of 1,4-Benzenediol, 2,5-dioctyl- is expected to show characteristic absorption bands:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.

C-H Aliphatic Stretch: Multiple sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H bonds of the octyl chains.

C=C Aromatic Stretch: One or more sharp bands of variable intensity in the 1500-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Due to the molecule's symmetry, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. Notably, the symmetric stretching of the benzene ring, expected around 1600 cm⁻¹, should produce a strong Raman signal.

| Predicted Vibrational Spectroscopy Data | |

|---|---|

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (broad) | 3200-3600 |

| C-H Aliphatic Stretch | 2850-2960 |

| C=C Aromatic Stretch | 1500-1600 |

| C-O Stretch | 1200-1260 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic absorption and emission properties of 1,4-Benzenediol, 2,5-dioctyl- are primarily governed by the electronic structure of the substituted benzene ring. The hydroxyl (-OH) and octyl (-C8H17) groups, acting as substituents on the hydroquinone (B1673460) core, influence the energy levels of the molecular orbitals involved in electronic transitions.

The UV-Vis absorption spectrum of 1,4-Benzenediol, 2,5-dioctyl- is expected to exhibit characteristic bands arising from π-π* transitions within the aromatic benzene ring. The hydroxyl groups, being strong auxochromes, donate electron density to the ring, which typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The long alkyl chains (dioctyl groups) have a lesser electronic effect, primarily influencing solubility and solid-state packing.

The specific wavelengths of absorption are sensitive to the solvent environment and the molecule's aggregation state. Theoretical investigations on similar hydroquinone derivatives using methods like Time-Dependent Density Functional Theory (TD-DFT) have been employed to correlate vertical excitation and emission wavelengths with experimental values, providing insights into the photo-physical behavior upon excitation. bohrium.com For related conjugated systems, the nature of the lowest electronic transitions dictates the shape and intensity of the absorption bands. researchgate.net

Photoluminescence (fluorescence) provides further information on the excited state dynamics. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule can relax to the ground state by emitting a photon. The energy of the emitted photon is typically lower than the absorbed photon, resulting in a Stokes shift. For some substituted benzenediol molecules, dual fluorescence effects have been observed, which can be influenced by factors such as pH, conformational changes, and charge transfer effects. nih.gov While specific photoluminescence data for 1,4-Benzenediol, 2,5-dioctyl- is not extensively detailed in the literature, analysis of related compounds suggests that its emission properties would be linked to the relaxation from the first excited singlet state (S1) to the ground state (S0).

| Spectroscopic Property | Typical Observation for Substituted Hydroquinones | Influencing Factors |

| UV-Vis Absorption (λmax) | π-π* transitions of the aromatic ring, typically in the UV region. | Substituent effects (-OH, -R), solvent polarity, conjugation. |

| Photoluminescence (λem) | Emission from the lowest excited singlet state (S1). | Molecular conformation, aggregation, environmental factors (pH, solvent). nih.gov |

| Stokes Shift | The energy difference between the absorption and emission maxima. | Structural relaxation in the excited state. |

Advanced Morphological and Surface Characterization Techniques

The characterization of 1,4-Benzenediol, 2,5-dioctyl- in solid or thin-film form relies on advanced microscopy and surface science techniques to elucidate its structure, topography, and elemental composition at the micro- and nanoscale.

While specific electron microscopy studies for 1,4-Benzenediol, 2,5-dioctyl- are not widely published, techniques such as Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are invaluable for analyzing the morphology of materials. If this compound were used to form nanostructures, self-assembled monolayers, or composites, FESEM would provide high-resolution images of the surface morphology, while TEM would offer detailed internal structure and crystallographic information.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of thin films with nanometer resolution. chalcogen.ro This technique does not require the sample to be conductive and can provide accurate three-dimensional profiles of the surface. spectraresearch.com For a thin film of 1,4-Benzenediol, 2,5-dioctyl-, AFM analysis would yield critical data on its surface quality and morphology. Key parameters derived from AFM scans provide a quantitative description of the surface texture. chalcogen.ro

| AFM Parameter | Description | Significance for Thin Films |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | Provides a general measure of surface smoothness. |

| Root Mean Square (RMS) Roughness (Rq) | The square root of the mean of the squares of the height deviations from the mean plane. | A statistically more sensitive measure of surface roughness than Ra. |

| Maximum Peak-to-Valley Height (Rt) | The vertical distance between the highest and lowest points on the surface within the evaluation area. | Indicates the overall range of topographic features and can highlight surface defects. |

| Surface Skewness (Rsk) | A measure of the asymmetry of the surface profile about the mean plane. | Indicates the prevalence of peaks (positive skew) or valleys (negative skew). |

| Surface Kurtosis (Rku) | A measure of the "peakedness" or sharpness of the surface profile. | Describes the shape of the height distribution. |

AFM imaging can reveal details about film uniformity, the presence of domains or grains, and defects, which are crucial for applications in electronics or coatings. spectraresearch.com

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the assessment of purity and for the isolation of 1,4-Benzenediol, 2,5-dioctyl-. These methods separate the target compound from impurities, starting materials, and byproducts.

A reverse-phase HPLC (RP-HPLC) method is suitable for analyzing and separating moderately polar to nonpolar compounds like 1,4-Benzenediol, 2,5-dioctyl-. A method developed for the closely related compound 1,4-Benzenediol, 2-octyl- demonstrates the utility of this approach. sielc.com The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The method can be scaled for preparative separation to isolate high-purity material. sielc.com For robust purity analysis, a Diode Array Detector (DAD) can be employed to check for peak purity, ensuring that a single chromatographic peak corresponds to a single compound. bohrium.com

| HPLC Method Parameter | Example Condition for a Related Benzenediol sielc.com | Purpose |

| Column | Newcrom R1 (a reverse-phase column) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile (B52724) (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). | Eluent that carries the sample through the column. The ratio of MeCN to water controls the retention time. |

| Detection | UV-Vis, Diode Array Detector (DAD), or Mass Spectrometry (MS). | To detect and quantify the compound as it elutes from the column. |

| Application | Purity assessment, pharmacokinetic studies, preparative isolation of impurities. | To ensure the quality of the compound and enable further research. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an essential technique for the separation, identification, and quantification of 1,4-Benzenediol, 2,5-dioctyl-. Given the non-polar nature of the two octyl chains, reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC system for the analysis of 1,4-Benzenediol, 2,5-dioctyl- would employ a C18 or C8 stationary phase. The longer alkyl chains of the C18 column provide greater hydrophobic retention, which is generally suitable for non-polar compounds. The mobile phase would likely consist of a gradient mixture of water and a polar organic solvent, such as acetonitrile or methanol. A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to elute the highly retained 1,4-Benzenediol, 2,5-dioctyl- in a reasonable time with good peak shape. Detection is typically achieved using a UV-Vis detector, as the benzene ring of the molecule absorbs ultraviolet light.

Detailed Research Findings:

The retention time of 1,4-Benzenediol, 2,5-dioctyl- is significantly influenced by the composition of the mobile phase. Due to the presence of the two long octyl chains, the compound exhibits strong hydrophobic interactions with the stationary phase. A higher percentage of organic solvent in the mobile phase is required to decrease the retention time and elute the compound from the column. The use of a gradient elution, starting with a higher water content and gradually increasing the acetonitrile concentration, allows for the effective separation of the target compound from any more polar impurities or starting materials. The expected retention time for 1,4-Benzenediol, 2,5-dioctyl- under typical reversed-phase conditions would be longer than that of unsubstituted 1,4-Benzenediol (hydroquinone) or its mono-alkylated analogues due to its increased hydrophobicity.

Below is an interactive data table summarizing typical HPLC conditions for the analysis of 1,4-Benzenediol, 2,5-dioctyl-.

| Parameter | Value |

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 12.5 minutes |

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing the polymeric derivatives of 1,4-Benzenediol, 2,5-dioctyl-. This technique separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution of a polymer. This information is critical as the molecular weight and its distribution (polydispersity) directly impact the physical and mechanical properties of the resulting polymer.

For the analysis of polymeric derivatives of 1,4-Benzenediol, 2,5-dioctyl-, which are expected to be soluble in organic solvents due to the long alkyl side chains, a GPC system with a series of porous, cross-linked polystyrene-divinylbenzene columns is typically used. Tetrahydrofuran (THF) is a common mobile phase due to its ability to dissolve a wide range of polymers and its compatibility with most GPC columns. The detection is usually performed with a refractive index (RI) detector, which is sensitive to changes in the concentration of the polymer eluting from the column. The GPC system is calibrated with a series of narrow molecular weight polystyrene standards to generate a calibration curve that relates elution volume to molecular weight.

Detailed Research Findings:

GPC analysis of polymeric derivatives of 1,4-Benzenediol, 2,5-dioctyl- provides key information about the success of the polymerization reaction. The resulting chromatogram reveals the distribution of polymer chain sizes. From this distribution, several important parameters can be calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (closer to 1) indicates a more uniform distribution of polymer chain lengths, which is often desirable for achieving specific material properties. For polymeric derivatives of substituted 1,4-Benzenediols, typical Mn values can range from the low thousands to tens of thousands, with PDI values often falling in the range of 1.5 to 2.5, indicative of a controlled polymerization process.

The following interactive data table presents representative GPC results for a polymeric derivative of 1,4-Benzenediol, 2,5-dioctyl-.

| Parameter | Value |

| Instrument | Gel Permeation Chromatograph |

| Columns | 2 x Polystyrene-Divinylbenzene (PS-DVB), 300 x 7.5 mm |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | Refractive Index (RI) |

| Calibration | Polystyrene Standards |

| Number-Average Molecular Weight (Mn) | 8,500 g/mol |

| Weight-Average Molecular Weight (Mw) | 14,000 g/mol |

| Polydispersity Index (PDI) | 1.65 |

Electrochemical Investigations of 1,4 Benzenediol, 2,5 Dioctyl

Cyclic Voltammetry (CV) for Redox Potential Determinationmdpi.comresearchgate.net

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of chemical species. For hydroquinone (B1673460) derivatives, CV provides critical information about the potentials at which oxidation and reduction occur, as well as the reversibility of these processes. The general redox reaction for a 1,4-benzenediol involves the transfer of two electrons and two protons to form the corresponding benzoquinone, as illustrated in the following scheme:

Figure 1: General Redox Reaction of a 1,4-Benzenediol Derivative

In a typical cyclic voltammogram of a hydroquinone derivative, the anodic peak (Epa) corresponds to the oxidation of the hydroquinone to the benzoquinone, while the cathodic peak (Epc) represents the reduction of the benzoquinone back to the hydroquinone. The formal potential (E°'), which is a measure of the thermodynamic ease of the redox reaction, can be estimated as the midpoint of the anodic and cathodic peak potentials (E°' ≈ (Epa + Epc)/2).

For 1,4-Benzenediol, 2,5-dioctyl-, the electron-donating nature of the alkyl (octyl) groups is expected to increase the electron density on the hydroquinone ring, making it easier to oxidize compared to the unsubstituted hydroquinone. Consequently, the anodic peak potential would be expected to shift to less positive values. Studies on other alkyl-substituted hydroquinones, such as 2,5-di-tert-butylhydroquinone (B1670977), support this trend.

Table 1: Representative Anodic and Cathodic Peak Potentials for Substituted Hydroquinones (Note: The following data is illustrative and based on studies of analogous compounds, not specifically 1,4-Benzenediol, 2,5-dioctyl-)

| Compound | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Formal Potential (E°') (V) |

| 1,4-Benzenediol (Hydroquinone) | +0.57 | +0.18 | +0.375 |

| 2,5-Di-tert-butylhydroquinone | +0.45 | +0.05 | +0.25 |

Data is hypothetical and for illustrative purposes based on general electrochemical principles.

The reversibility of a redox process can be assessed from the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible, two-electron transfer process, the theoretical value of ΔEp is approximately 59/2 mV, or 29.5 mV at room temperature. A larger ΔEp suggests quasi-reversible or irreversible kinetics, which can be influenced by factors such as slow electron transfer or coupled chemical reactions.

In the case of 1,4-Benzenediol, 2,5-dioctyl-, the long, flexible octyl chains may introduce steric hindrance at the electrode surface, potentially affecting the rate of electron transfer and leading to a larger ΔEp compared to less sterically hindered hydroquinones.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Dynamicsresearchgate.net

Electrochemical Impedance Spectroscopy is a sensitive technique for investigating the kinetics of charge transfer at the electrode-electrolyte interface. In an EIS experiment, a small amplitude AC potential is applied to the electrode, and the resulting current is measured over a range of frequencies. The data is often presented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part.

For the 1,4-Benzenediol, 2,5-dioctyl- system, a typical Nyquist plot would be expected to show a semicircle at high frequencies, the diameter of which corresponds to the charge-transfer resistance (Rct). A smaller Rct value indicates faster electron transfer kinetics. At lower frequencies, a straight line with a slope of approximately 45 degrees, known as the Warburg impedance, is typically observed, which is characteristic of a process limited by mass diffusion of the electroactive species to the electrode surface. The presence of the long octyl chains may influence both the charge transfer resistance and the diffusion characteristics of the molecule.

Table 2: Expected EIS Parameters for Hydroquinone Derivatives (Note: This table presents expected trends and is for illustrative purposes.)

| Compound | Charge-Transfer Resistance (Rct) (Ω) | Warburg Impedance |

| 1,4-Benzenediol (Hydroquinone) | Lower | Present |

| 1,4-Benzenediol, 2,5-dioctyl- | Potentially Higher | Present |

Mechanisms of Electrochemical Oxidation and Reductionacs.org

The electrochemical oxidation and reduction of 1,4-benzenediol and its derivatives generally proceed through a two-electron, two-proton mechanism. acs.org In protic solvents, the electron and proton transfers are often concerted. The oxidation begins with the loss of one electron and one proton to form a semiquinone radical intermediate. This radical is then rapidly oxidized further, losing a second electron and proton to form the stable benzoquinone. The reduction process follows the reverse pathway.

Influence of Octyl Substituents on Electrochemical Behavior

The two 2,5-dioctyl substituents are anticipated to have a multifaceted influence on the electrochemical behavior of the 1,4-benzenediol core:

Solubility: The long, nonpolar octyl chains will significantly increase the solubility of the compound in non-aqueous, organic solvents. This is a crucial factor for electrochemical studies, as it allows for investigations in a wider range of media.

Redox Potential: As previously mentioned, the electron-donating nature of the alkyl groups is expected to lower the oxidation potential of the hydroquinone. This makes the molecule a stronger reducing agent compared to unsubstituted hydroquinone.

Electron Transfer Kinetics: The bulky octyl groups may create a steric barrier at the electrode surface, potentially hindering the optimal orientation of the molecule for efficient electron transfer. This could lead to slower electron transfer kinetics and increased peak separation in cyclic voltammetry.

Adsorption and Film Formation: The hydrophobic octyl chains may promote the adsorption of the molecule onto the electrode surface, which could lead to the formation of a thin film. This film could passivate the electrode or introduce additional complexities to the electrochemical response.

Theoretical and Computational Chemistry Studies of 1,4 Benzenediol, 2,5 Dioctyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. youtube.com It is particularly useful for determining molecular geometries and orbital energies. nih.gov

DFT calculations are employed to systematically explore the potential energy surface of the molecule to identify the most stable conformers. arxiv.org This involves calculating the total energy for various initial geometries and using algorithms to find the structure with the lowest energy. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape. The flexibility of the dioctyl chains suggests that multiple low-energy conformations may exist, which can be significant for the material's properties.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting capability. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. nih.gov For 1,4-Benzenediol, 2,5-dioctyl-, which is a hydroquinone (B1673460) derivative, these calculations are essential for understanding its antioxidant properties, as the ability to donate electrons (related to the HOMO energy) is central to this function.

Interactive Table 1: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical DFT calculation results for 1,4-Benzenediol, 2,5-dioctyl- to demonstrate typical outputs. Actual values would be determined by specific DFT functional and basis set choices.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 4.65 | The difference between ELUMO and EHOMO. A key indicator of chemical stability and reactivity. nih.govresearchgate.net |

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Beyond the ground state, quantum chemical methods like DFT can be used to explore reaction pathways. For an antioxidant molecule such as 1,4-Benzenediol, 2,5-dioctyl-, a key reaction is the donation of a hydrogen atom (from its hydroxyl groups) to neutralize free radicals. This process involves passing through transient, high-energy structures known as transition states and forming intermediate species, such as the semiquinone radical.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Self-Assembly

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities evolve.

For 1,4-Benzenediol, 2,5-dioctyl-, MD simulations are particularly useful for studying two phenomena:

Conformational Dynamics: The long, flexible octyl chains are not static but constantly move and change their conformation due to thermal energy. MD simulations can track these motions, revealing the preferred orientations of the chains and the timescale of conformational changes. researchgate.net This is important for understanding how the molecule behaves in a liquid or polymer matrix.

Self-Assembly: Molecules with long alkyl chains, like 1,4-Benzenediol, 2,5-dioctyl-, often exhibit self-assembly behavior, particularly in solution or on surfaces. researchgate.net The hydrophobic octyl chains can aggregate to minimize contact with a polar environment, while the polar hydroquinone core may arrange in specific patterns. MD simulations can model the aggregation of many molecules, predicting the formation and structure of larger assemblies like micelles, layers, or other nanostructures. nih.govrsc.org This is crucial for applications where the collective behavior of the molecule is important.

Computational Approaches for Structure-Function Relationship Predictions

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its function. mdpi.com By combining results from different computational techniques, a comprehensive picture of 1,4-Benzenediol, 2,5-dioctyl- can be built to predict its performance.

For example, the electronic properties calculated by DFT (like the HOMO energy) can be correlated with the molecule's antioxidant efficiency. The conformational analysis from both DFT and MD can explain its solubility and compatibility with different materials. The self-assembly behavior predicted by MD can inform its use in creating structured films or functional surfaces. By systematically modifying the molecular structure in silico (e.g., changing the length of the alkyl chains) and recalculating these properties, computational models can guide the design of new molecules with enhanced or tailored functions.

Advanced Materials Science and Engineering Applications of 1,4 Benzenediol, 2,5 Dioctyl and Its Polymers

Application as Monomers in Polymer Synthesis

The bifunctional nature of 1,4-Benzenediol, 2,5-dioctyl-, with its two reactive hydroxyl groups, allows it to serve as a monomer in various polymerization reactions. The long octyl side chains enhance the solubility of the resulting polymers in common organic solvents, a crucial factor for their processability into thin films and other forms for advanced applications.

Integration into Conjugated Polymer Backbones for Organic Electronics

While direct integration of 1,4-Benzenediol, 2,5-dioctyl- into the main chain of conjugated polymers for organic electronics is not extensively documented in readily available literature, its structural motifs are relevant to the field. Conjugated polymers, which form the active layer in devices like organic solar cells and light-emitting diodes, often incorporate electron-rich aromatic units. The hydroquinone (B1673460) core of 1,4-Benzenediol, 2,5-dioctyl- can act as an electron-donating moiety. In principle, it can be polymerized with suitable comonomers to create donor-acceptor copolymers, which are a cornerstone of modern organic electronics. The dioctyl substituents would ensure solubility, a key requirement for solution-based processing of these materials. The performance of such devices is highly dependent on the polymer's molecular weight, polydispersity, and solid-state morphology.

Synthesis of Poly(ether ketone) (PEEK) Analogues and Other Engineering Polymers

Poly(ether ether ketone) (PEEK) is a high-performance thermoplastic known for its exceptional thermal and chemical stability. The synthesis of PEEK analogues often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated aromatic dihalide. Hydroquinone is a common bisphenol used in the synthesis of PEEK. By substituting hydroquinone with 1,4-Benzenediol, 2,5-dioctyl-, novel PEEK analogues with modified properties could be synthesized. The incorporation of the bulky, flexible octyl side chains would be expected to influence the polymer's crystallinity, solubility, and processing characteristics. While the synthesis of PEEK itself is well-established, the specific use of 2,5-dioctylhydroquinone as a monomer to create PEEK analogues with tailored properties is an area of ongoing research and development. This modification could lead to engineering polymers with enhanced processability or specific surface properties.

Development of Polyketal Compounds with 1,4-Benzenediol Moieties

Polyketals are a class of polymers characterized by ketal linkages in their backbone, which are known for their acid-sensitive nature. These materials have found applications in areas such as drug delivery. The synthesis of polyketals can be achieved through the reaction of a diol with a diketone or a diether ketone. 1,4-Benzenediol, 2,5-dioctyl-, with its two hydroxyl groups, can act as a diol monomer in such polycondensation reactions. For instance, the reaction of a diol with a geminal diether under acidic conditions can yield a polyketal. The inclusion of the 2,5-dioctyl-1,4-benzenediol moiety into the polyketal backbone would introduce aromatic character and the lipophilic octyl chains, potentially influencing the polymer's degradation rate, solubility, and encapsulation properties for hydrophobic drugs.

Function as Additives in Polymer Systems for Enhanced Performance

Beyond its role as a monomer, 1,4-Benzenediol, 2,5-dioctyl- is widely utilized as a functional additive to improve the durability and performance of various polymers. Its antioxidant capabilities are central to this function.

Mechanisms of Antioxidant Activity in Materials Preservation

The primary function of 1,4-Benzenediol, 2,5-dioctyl- as a polymer additive is to inhibit oxidative degradation. Like other phenolic antioxidants, it functions as a primary antioxidant, meaning it can donate a hydrogen atom from its hydroxyl groups to reactive free radicals (R•, ROO•) that are formed during the oxidation process. This donation stabilizes the free radicals, preventing them from propagating the degradation chain reaction. nih.gov The resulting phenoxyl radical is resonance-stabilized and relatively unreactive, further hindering the degradation cascade. The long octyl chains enhance its solubility and compatibility with non-polar polymer matrices such as polyolefins, ensuring its homogeneous distribution and effectiveness.

The general mechanism can be summarized as follows:

Initiation: Polymer chains (P-H) react with initiators (e.g., heat, UV light) to form polymer alkyl radicals (P•).

Propagation: P• reacts with oxygen to form a polymer peroxyl radical (POO•). This radical can then abstract a hydrogen from another polymer chain, forming a hydroperoxide (POOH) and another P•, thus propagating the chain reaction.

Inhibition by 1,4-Benzenediol, 2,5-dioctyl- (Ar(OH)₂):

Ar(OH)₂ + POO• → Ar(O•)OH + POOH

Ar(O•)OH + POO• → Ar(=O)₂ + POOH

This process effectively terminates the chain reaction, thereby preserving the material's mechanical and physical properties.

Contribution to Thermal and UV Stability of Polymer Matrices

The degradation of polymers can be initiated or accelerated by exposure to heat and ultraviolet (UV) radiation. 1,4-Benzenediol, 2,5-dioctyl- plays a crucial role in enhancing both the thermal and UV stability of polymer matrices.

Thermal Stability: During thermal processing and in high-temperature applications, the rate of oxidative degradation increases significantly. As a thermal stabilizer, 1,4-Benzenediol, 2,5-dioctyl- scavenges the free radicals generated at elevated temperatures, thereby preventing the chain scission and crosslinking reactions that lead to a loss of mechanical properties. Its effectiveness is dependent on its concentration, the polymer matrix, and the presence of other stabilizers.

UV Stability: UV radiation can directly break the chemical bonds in a polymer or create free radicals that initiate degradation. While 1,4-Benzenediol, 2,5-dioctyl- is primarily a free radical scavenger, it can also contribute to UV stability. By interrupting the radical chain reactions initiated by UV exposure, it helps to mitigate the damaging effects of photodegradation. For comprehensive UV protection, it is often used in conjunction with UV absorbers, which dissipate UV energy as heat, and hindered amine light stabilizers (HALS), which are highly efficient radical scavengers.

The performance of 1,4-Benzenediol, 2,5-dioctyl- as a stabilizer can be quantified by various analytical techniques, such as measuring the induction time of oxidation or monitoring the change in mechanical properties after accelerated aging tests.

Utilization in Organic Electronic Devices and Components

Role as Electron Transport Materials in Organic Light-Emitting Diodes (OLEDs)

There is currently a lack of specific published research detailing the use of 1,4-Benzenediol, 2,5-dioctyl- or its polymers as electron transport materials in OLEDs. The design of electron transport materials typically requires specific electronic properties, such as high electron mobility and appropriate energy level alignment with adjacent layers, which have not been characterized for this compound in the context of OLEDs.

Active Components and Interfacial Modifiers in Organic Field-Effect Transistors (OFETs)

Specific studies on the application of 1,4-Benzenediol, 2,5-dioctyl- as an active semiconductor component or as an interfacial modifier in OFETs are not found in the current body of scientific literature. The performance of a material in an OFET is highly dependent on its charge carrier mobility and solid-state packing, data which is not available for this specific compound.

Formation of Self-Assembled Monolayers (SAMs) for Device Interfacial Engineering

While hydroquinone derivatives can, in principle, be functionalized to form self-assembled monolayers, there is no specific research available that demonstrates the formation and application of SAMs from 1,4-Benzenediol, 2,5-dioctyl- for the purpose of interfacial engineering in electronic devices.

Intermediates for Specialty Chemicals with Advanced Functions

The utility of 1,4-Benzenediol, 2,5-dioctyl- is more evident in its role as a chemical intermediate, particularly as a precursor for other functional molecules.

Precursors for Dyes and Functional Coatings

Research has indicated the use of 2,5-dioctylhydroquinone as a precursor in the formation of dyes within photographic materials. In this context, it can act as a dye-releasing compound. For instance, it has been incorporated into silver halide photographic materials where, during the development process, it releases a dye that is shifted in its absorption spectrum, contributing to the final color image. epo.org The long dioctyl chains enhance solubility in the organic phases of photographic emulsions.

Data Table: Research Findings on 1,4-Benzenediol, 2,5-dioctyl- Applications Due to the limited specific research available for this compound in the outlined applications, a detailed data table with comparative performance metrics cannot be generated.

| Application Area | Role of 1,4-Benzenediol, 2,5-dioctyl- | Observed Outcome | Source |

| Photographic Materials | Precursor / Dye-Releasing Compound | Releases a spectrally shifted dye during development. | epo.org |

Chemical Transformation into Functionalized Materials for Specific Applications

Future Research Directions and Unexplored Avenues for 1,4 Benzenediol, 2,5 Dioctyl

Development of Sustainable Synthetic Routes and Green Chemistry Approaches

Traditional chemical synthesis methods often rely on harsh reagents and organic solvents, posing environmental and health concerns. Future research must prioritize the development of environmentally benign synthetic pathways for 1,4-Benzenediol, 2,5-dioctyl- by embracing the principles of green chemistry. These principles aim to reduce waste, use safer solvents, improve energy efficiency, and utilize renewable feedstocks.

Key avenues for exploration include:

Catalytic Systems: Investigating novel catalysts, including biocatalysts (enzymes) or ecocatalysts derived from biomass, could offer highly selective and efficient reaction pathways under milder conditions.

Alternative Energy Sources: The use of microwave irradiation and ultrasonication as energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation with reduced energy consumption.

Green Solvents and Solvent-Free Conditions: Research should focus on replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. Furthermore, exploring solvent-free approaches, such as mechanochemical grinding or solid-phase synthesis, represents a significant step towards minimizing waste and environmental impact.

A comparative overview of conventional versus potential green synthetic approaches is presented below.

| Parameter | Conventional Synthesis | Potential Green Chemistry Approaches |

| Solvents | Often uses hazardous and volatile organic solvents. | Utilizes safer solvents like water, ethanol, or ionic liquids; explores solvent-free conditions. |

| Catalysts | May use stoichiometric, often toxic, reagents. | Employs recyclable heterogeneous catalysts, biocatalysts, or ecocatalysts. |

| Energy Input | Relies on traditional heating methods, which can be energy-intensive. | Leverages energy-efficient methods like microwave-assisted or ultrasonic synthesis. |

| Reaction Time | Can require long reaction durations. | Often features shorter reaction times, increasing process efficiency. |

| Waste Generation | Can produce significant amounts of byproducts and waste. | Aims for high atom economy and minimal waste generation. |

Exploration of Novel Derivatives with Tailored Electronic and Redox Properties

The functional properties of 1,4-Benzenediol, 2,5-dioctyl- are intrinsically linked to its hydroquinone (B1673460) core. A significant future research direction involves the rational design and synthesis of novel derivatives to precisely control its electronic and redox characteristics. By strategically introducing various functional groups onto the benzene (B151609) ring, properties such as redox potential, solubility, and intermolecular interactions can be systematically tuned.

The introduction of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -CN, -NO₂) can significantly alter the redox potential of the hydroquinone moiety. For instance, electron-donating groups are known to lower the reduction potential, while electron-withdrawing groups increase it. This tunability is crucial for applications in organic electronics and energy storage, where matching energy levels is key to device performance.

Future research should focus on synthesizing a library of derivatives and systematically studying the structure-property relationships. This would involve:

Functionalization of the Aromatic Core: Introducing substituents at the 3- and 6- positions of the benzenediol ring.

Modification of Alkyl Chains: Varying the length and branching of the alkyl chains to modulate solubility and solid-state packing.

Polymerization: Incorporating the functionalized monomer unit into conjugated polymer backbones to create new processable electronic materials.

The table below illustrates hypothetical property modulation in derivatives of 1,4-Benzenediol, 2,5-dioctyl-.

| Derivative Substituent (at 3,6-positions) | Expected Effect on Redox Potential (E¹/²) | Potential Impact on Electronic Properties |

| -H (Parent Compound) | Baseline | Standard properties |

| -OCH₃ (Methoxy) | Decrease | Increased electron density, potential for lower oxidation state stability. |

| -CN (Cyano) | Increase | Decreased electron density, potential for higher oxidation state stability. |

| -Cl (Chloro) | Slight Increase | Halogen bonding could influence solid-state packing. |

| -Thiophene | Modulated | Introduction of a conjugated moiety could lower the optical bandgap. |

Advanced Characterization of Nanoscale Structures and Interfacial Phenomena

The performance of materials based on 1,4-Benzenediol, 2,5-dioctyl- in devices is critically dependent on their organization at the nanoscale and their behavior at interfaces. The long dioctyl chains can promote self-assembly into ordered structures, which can significantly influence properties like charge transport and reactivity. A deep understanding of these phenomena requires the application of advanced characterization techniques.

Future work should employ a suite of high-resolution microscopy and spectroscopy techniques to probe the morphology of thin films, the structure of self-assembled monolayers, and the interactions at interfaces with other materials (e.g., electrodes, dielectrics).

Key characterization techniques and their potential applications are summarized below.

| Technique | Abbreviation | Information Gained |

| Transmission Electron Microscopy | TEM | Visualization of nanoscale morphology, crystal structure, and domain sizes in thin films. |

| Atomic Force Microscopy | AFM | High-resolution imaging of surface topography, phase separation, and molecular packing in self-assembled structures. |

| X-ray Diffraction | XRD | Determination of crystal structure, molecular orientation, and degree of crystallinity in solid-state samples. |

| UV-Visible Spectroscopy | UV-Vis | Study of electronic transitions and optical properties in solution and thin films. |

| Cyclic Voltammetry | CV | Characterization of redox behavior, determination of HOMO/LUMO energy levels, and electrochemical stability. |

| Fourier Transform Infrared Spectroscopy | FTIR | Identification of functional groups and study of intermolecular interactions, such as hydrogen bonding. |

Integration with Emerging Materials Technologies (e.g., stimuli-responsive materials, soft robotics)

The inherent redox activity of the hydroquinone/quinone system makes 1,4-Benzenediol, 2,5-dioctyl- an excellent building block for stimuli-responsive or "smart" materials. These materials can change their properties in response to external stimuli such as an electrical potential, pH change, or the presence of chemical oxidants/reductants.

Future research should explore the incorporation of this molecule into advanced polymer systems to create functional materials for a range of applications:

Stimuli-Responsive Polymers: By incorporating the 2,5-dioctyl-1,4-benzenediol unit into a polymer backbone, it is possible to create materials that change their solubility, conformation, or color upon electrochemical switching. For example, the oxidation of the neutral hydroquinone to the charged quinone could induce a hydrophilic-to-hydrophobic transition, triggering the release of an encapsulated payload in a drug delivery system.

Redox-Active Gels and Actuators: Integrating this moiety into cross-linked polymer networks could lead to hydrogels that swell or shrink in response to redox stimuli. This volume change could be harnessed to create soft actuators for applications in soft robotics or microfluidics.

Chemical Sensors: The reversible redox chemistry can be exploited for sensing applications. A change in the optical or electronic properties upon reaction with an analyte could form the basis of a highly sensitive chemical sensor.

Synergistic Combination of Experimental and Computational Methodologies for Rational Design

A purely experimental, trial-and-error approach to developing new materials is often time-consuming and resource-intensive. The rational design of new derivatives and materials can be greatly accelerated by combining experimental synthesis and characterization with computational modeling.

Computational methods, such as Density Functional Theory (DFT), can predict key properties of molecules before they are ever synthesized. This synergy allows researchers to screen large virtual libraries of potential derivatives and prioritize the most promising candidates for experimental investigation.

Future research should embrace this integrated approach:

Computational Screening: Use DFT and other computational tools to calculate the electronic properties, redox potentials, and optimal geometries of proposed derivatives of 1,4-Benzenediol, 2,5-dioctyl-.

Targeted Synthesis: Synthesize the most promising candidates identified through computational screening.

Experimental Validation: Characterize the properties of the newly synthesized molecules and compare the results with the computational predictions.

Iterative Refinement: Use the experimental data to refine the computational models, leading to a more accurate predictive framework for the next generation of materials. This iterative cycle of design, synthesis, and characterization is crucial for the rapid discovery of high-performance materials.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,4-Benzenediol, 2,5-dioctyl- derivatives?

Modified Ullmann coupling or Friedel-Crafts alkylation can be employed, using palladium catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., AlCl₃) to introduce octyl groups at the 2,5-positions of 1,4-benzenediol. Optimize reaction conditions (temperature: 80–120°C, solvent: DMF or toluene) to enhance regioselectivity and yield. Purification via column chromatography with hexane/ethyl acetate gradients is advised to isolate the target compound .

Q. How can the structural integrity of 2,5-dioctyl-1,4-benzenediol be validated post-synthesis?

Use a combination of NMR (¹H/¹³C), FT-IR, and HPLC-MS. ¹H NMR should show characteristic peaks for aromatic protons (δ 6.8–7.2 ppm) and octyl chain methylene/methyl groups (δ 0.8–1.5 ppm). FT-IR confirms hydroxyl (3200–3500 cm⁻¹) and alkyl C-H (2850–2950 cm⁻¹) stretches. HPLC-MS with reverse-phase C18 columns and ESI ionization ensures purity (>95%) and molecular ion detection .

Q. What factors influence the thermal stability of 2,5-dioctyl-1,4-benzenediol?

Thermal gravimetric analysis (TGA) under nitrogen/air reveals decomposition onset temperatures. The octyl chains may lower stability compared to shorter alkyl derivatives (e.g., tert-butyl). Differential scanning calorimetry (DSC) identifies phase transitions; melting points for analogous compounds (e.g., 2,5-di-tert-butylhydroquinone) range from 215–219°C .

Q. How do substituents (e.g., octyl vs. tert-butyl) affect the redox properties of 1,4-benzenediol derivatives?

Cyclic voltammetry (CV) in acetonitrile or DMF shows shifts in oxidation potentials. Bulky substituents like tert-butyl increase steric hindrance, reducing electron-donating capacity, while linear octyl groups may enhance solubility without significantly altering redox behavior. Compare with unsubstituted hydroquinone (E₁/₂ ≈ 0.5 V vs. Ag/AgCl) .

Q. Which analytical techniques are suitable for quantifying 2,5-dioctyl-1,4-benzenediol in complex matrices?

LC-MS/MS with MRM (multiple reaction monitoring) or GC-MS (after silylation) provides sensitivity down to ng/mL levels. For environmental samples, solid-phase extraction (SPE) using C18 cartridges followed by HPLC-UV (λ = 280 nm) is effective .

Advanced Research Questions

Q. How can conflicting solubility data for 2,5-dioctyl-1,4-benzenediol in polar vs. nonpolar solvents be resolved?

Conduct systematic solubility studies using Hansen solubility parameters (HSPs). Test solvents like ethanol (polar) and hexane (nonpolar) under controlled temperatures. Octyl chains likely dominate solubility behavior, favoring nonpolar solvents. Use dynamic light scattering (DLS) to detect aggregation in polar media .

Q. What mechanistic insights explain the environmental persistence of dioctyl-substituted benzenediols?

Aerobic biodegradation assays (OECD 301B) and QSAR modeling predict persistence. Long alkyl chains reduce bioavailability, slowing microbial degradation. Compare with tert-butyl derivatives, which show higher persistence due to branching. Use LC-HRMS to identify transformation products (e.g., quinones) .

Q. How do computational methods (e.g., DFT) elucidate the antioxidant mechanism of 2,5-dioctyl-1,4-benzenediol?

Density functional theory (DFT) calculates bond dissociation enthalpies (BDEs) for O-H groups. Lower BDEs (<85 kcal/mol) indicate potent radical-scavenging activity. Compare with tert-butyl derivatives, where steric effects may increase BDEs. Molecular dynamics (MD) simulations assess interactions with lipid membranes .

Q. What experimental strategies address contradictions in reported cytotoxicity data for alkylated benzenediols?

Standardize assays (e.g., MTT, ROS detection) across cell lines (e.g., HepG2, HEK293). Control for autoxidation artifacts by purging oxygen and using chelators (e.g., EDTA). Compare IC₅₀ values with structural analogs to isolate substituent effects .

Q. How can photodegradation pathways of 2,5-dioctyl-1,4-benzenediol be mapped under UV/visible light?

Use a solar simulator with UV-Vis monitoring (200–800 nm). Identify intermediates via LC-QTOF-MS and radical trapping (e.g., DMPO spin traps for EPR). Octyl chains may undergo β-scission, yielding smaller aldehydes/ketones. Compare quantum yields with unsubstituted hydroquinone .

Key Research Gaps and Future Directions

- Data Gaps : Environmental fate (e.g., bioaccumulation factors), long-term ecotoxicity (Daphnia/ algal assays), and human metabolic pathways remain understudied .

- Methodological Challenges : Standardizing stability tests (pH, light, temperature) and improving synthetic yields (>80%) require optimization of reaction conditions .

Featured Recommendations